Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol
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Overview
Description
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol is a complex organic compound that features a phenolic structure with additional methoxy and diphenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol typically involves multiple stepsThe final step often involves deprotection to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are often employed to facilitate the reactions and minimize side products .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Friedel-Crafts alkylation and acylation reactions often use catalysts like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various alkylated or acylated derivatives depending on the specific reagents used.
Scientific Research Applications
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The methoxy and diphenylethyl groups can modulate the compound’s overall electronic properties, affecting its behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
76115-10-1 |
---|---|
Molecular Formula |
C29H28O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol |
InChI |
InChI=1S/C27H24O2.C2H4O2/c1-29-25-18-14-23(15-19-25)27(22-12-16-24(28)17-13-22)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21;1-2(3)4/h2-19,26-28H,1H3;1H3,(H,3,4) |
InChI Key |
CQCYPKBGMTXNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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